molecular formula C19H24N4O4S2 B2596589 N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-22-5

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2596589
CAS No.: 898460-22-5
M. Wt: 436.55
InChI Key: NTBROGCOXBLAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to "N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" have been synthesized and characterized for their potential as drug candidates. For instance, methylbenzenesulfonamide derivatives have been studied for their potential as CCR5 antagonists, which could be used in the prevention of HIV-1 infection. These compounds are characterized by active groups such as pyridine, benzenesulfonyl, and bromine atoms, suggesting their use in targeting preparations for disease treatment (Cheng De-ju, 2015).

Pharmacological Characterization

Related compounds have also been pharmacologically characterized for their receptor affinity and selectivity, illustrating potential therapeutic applications. For example, a study on a novel κ-opioid receptor (KOR) antagonist showed high affinity and selectivity, demonstrating potential for the treatment of depression and addiction disorders (S. Grimwood et al., 2011).

Novel Synthesis Methods

Research into novel synthesis methods for related compounds indicates the ongoing development of more efficient chemical processes. For instance, a study described the efficient synthesis of oxazolidinones and amides with (hetero)aryl iodides using a Cu-catalyzed N-arylation process at room temperature, highlighting advancements in synthetic chemistry (Subhajit Bhunia et al., 2022).

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues for the inhibition of Mycobacterium tuberculosis GyrB ATPase demonstrate the potential use of related compounds in addressing infectious diseases. One of the synthesized compounds showed promising activity against Mycobacterium tuberculosis, indicating the relevance of such structures in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-9-20-10-7-15)21-11-8-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-7,9-10,13,16H,1-2,4,8,11-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBROGCOXBLAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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